molecular formula C18H20FNOS B12770571 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin CAS No. 87673-19-6

2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin

Cat. No.: B12770571
CAS No.: 87673-19-6
M. Wt: 317.4 g/mol
InChI Key: RXOBLBSOVQKCMX-UHFFFAOYSA-N
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Description

2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a complex organic compound that belongs to the dibenzoxepin family. This compound is characterized by its unique structure, which includes a fluorine atom, a dimethylaminoethyl group, and a thioether linkage. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin typically involves multiple steps, including the formation of the dibenzoxepin scaffold through intramolecular reactions. One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers. These ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride (TiCl4) and zinc (Zn) in tetrahydrofuran (THF) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter systems, similar to other dibenzoxepin derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is unique due to the presence of the fluorine atom and the dimethylaminoethyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to other dibenzoxepin derivatives.

Properties

CAS No.

87673-19-6

Molecular Formula

C18H20FNOS

Molecular Weight

317.4 g/mol

IUPAC Name

2-[(2-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]-N,N-dimethylethanamine

InChI

InChI=1S/C18H20FNOS/c1-20(2)9-10-22-18-15-6-4-3-5-13(15)12-21-17-8-7-14(19)11-16(17)18/h3-8,11,18H,9-10,12H2,1-2H3

InChI Key

RXOBLBSOVQKCMX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1C2=CC=CC=C2COC3=C1C=C(C=C3)F

Origin of Product

United States

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